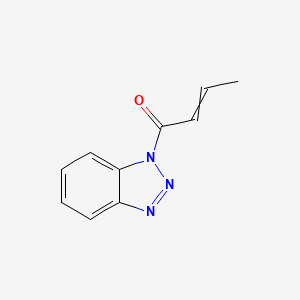

1-(2-Butenoyl)-1H-benzotriazole

Description

Overview of N-Acylbenzotriazoles as Activated Acylating Agents

N-acylbenzotriazoles are a class of highly effective, neutral acylating agents that are frequently used in organic synthesis. organic-chemistry.orgthieme-connect.com These compounds are typically stable, crystalline solids that can be easily handled and stored. researchgate.net Their significance lies in their ability to acylate a wide array of nucleophiles—including amines, alcohols, and thiols—under mild and neutral conditions. organic-chemistry.orgresearchgate.netnih.gov This reactivity is attributed to the benzotriazole (B28993) moiety, which functions as an excellent leaving group, thereby facilitating the transfer of the acyl group. researchgate.netnih.gov

The versatility of N-acylbenzotriazoles allows for the synthesis of primary, secondary, and tertiary amides, as well as esters and thioesters, often in high yields. researchgate.netnih.govacs.org This makes them a valuable and often superior alternative to traditional acylating agents like acyl chlorides or acid anhydrides, which can require harsh conditions and may not be compatible with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org The preparation of N-acylbenzotriazoles is generally straightforward, often involving a one-pot reaction from the corresponding carboxylic acid. organic-chemistry.orgorganic-chemistry.org The work of Alan R. Katritzky was particularly influential in developing and popularizing the use of these reagents in modern synthetic chemistry. organic-chemistry.orgnih.gov

Historical Context of Benzotriazole as a Versatile Synthetic Auxiliary

Benzotriazole, a simple bicyclic heterocyclic compound, has a rich history as a versatile synthetic auxiliary in organic chemistry. nih.govgsconlinepress.com While its initial applications were in industrial settings, such as a corrosion inhibitor, its role in chemical synthesis has grown substantially. gsconlinepress.comgsconlinepress.com The pioneering work of Professor Alan R. Katritzky and his research group established benzotriazole as a powerful tool for a multitude of chemical transformations. nih.govacs.org

A synthetic auxiliary is a group that is introduced into a molecule to facilitate a specific reaction and is then easily removed. nih.gov Benzotriazole excels in this role because it is inexpensive, stable, and can be readily attached to and detached from a substrate. nih.govdntb.gov.ua Its utility extends far beyond its function in N-acylbenzotriazoles. It has been employed in the synthesis of a wide variety of organic compounds, including heterocyclic and acyclic structures, and in the formation of C-C, C-N, C-O, and C-S bonds. thieme-connect.comnih.gov The ability of the benzotriazole group to activate molecules towards numerous transformations has made it an indispensable component in the synthetic chemist's toolbox. nih.govacs.org

Scope of 1-(2-Butenoyl)-1H-benzotriazole within N-Acylbenzotriazole Chemistry

This compound, which is also known as N-crotonylbenzotriazole, holds a unique position within the family of N-acylbenzotriazoles. Its distinctiveness arises from the α,β-unsaturated nature of its butenoyl group. researchgate.net This structural feature confers dual reactivity upon the molecule.

Firstly, like other N-acylbenzotriazoles, it functions as an effective acylating agent for transferring the 2-butenoyl (crotonyl) group to nucleophiles. Secondly, the carbon-carbon double bond conjugated to the carbonyl group makes it an excellent Michael acceptor. youtube.commasterorganicchemistry.comyoutube.com The Michael addition reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.commasterorganicchemistry.com

This dual functionality allows this compound to be used in more complex synthetic strategies. For example, it can participate in tandem reactions where an initial acylation event is followed by an intramolecular Michael addition, providing a route to construct heterocyclic systems. buchler-gmbh.com The addition of amines to α,β-unsaturated N-acylbenzotriazoles can lead to either β-amino amides or cinnamoylamides, depending on the substrate. researchgate.net The reactivity of the crotonyl group also presents opportunities for further functionalization after its incorporation into a target molecule.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H9N3O | uni.lu |

| Molecular Weight | 187.07 g/mol | uni.lu |

| InChIKey | QYJRVRUTXXZMAD-UHFFFAOYSA-N | uni.lu |

| CAS Number | 90305-64-5 | uni.lu |

| Appearance | Solid | itrcweb.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55889-32-2 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.2 g/mol |

IUPAC Name |

1-(benzotriazol-1-yl)but-2-en-1-one |

InChI |

InChI=1S/C10H9N3O/c1-2-5-10(14)13-9-7-4-3-6-8(9)11-12-13/h2-7H,1H3 |

InChI Key |

QYJRVRUTXXZMAD-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)N1C2=CC=CC=C2N=N1 |

Canonical SMILES |

CC=CC(=O)N1C2=CC=CC=C2N=N1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Reactivity and Transformations of 1 2 Butenoyl 1h Benzotriazole in Organic Synthesis

Acylation Reactions Mediated by N-Acylbenzotriazoles

N-acylbenzotriazoles, including 1-(2-butenoyl)-1H-benzotriazole, are stable, crystalline solids that are readily prepared from the corresponding carboxylic acids. nih.gov Their stability and ease of handling make them advantageous for a range of acylation reactions. nih.gov

N-Acylation of Various Nucleophiles

N-acylbenzotriazoles are highly efficient reagents for the N-acylation of ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides, respectively. acs.orgorganic-chemistry.org These reactions typically proceed under mild conditions and afford the desired amide products in good to excellent yields. acs.org The versatility of this method is highlighted by its successful application in the synthesis of various amides, including those with sensitive functional groups. organic-chemistry.orgnih.gov For instance, the reaction of an N-acylbenzotriazole with an amine in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of the corresponding amide. acs.org

The general applicability of N-acylbenzotriazoles in N-acylation is demonstrated by their use in the synthesis of a wide array of amides, including complex structures like N-acylcephalexins, which have shown potential antibacterial activity. nih.gov The reaction conditions are generally mild, avoiding the harsh and often exothermic nature of reactions involving acyl halides. acs.org

Table 1: Examples of N-Acylation Reactions using N-Acylbenzotriazoles

| Amine Nucleophile | N-Acylbenzotriazole | Product | Yield (%) | Reference |

| Ammonia | 1-Benzoyl-1H-benzotriazole | Benzamide | 95 | acs.org |

| Aniline | 1-Benzoyl-1H-benzotriazole | N-Phenylbenzamide | 92 | acs.org |

| Diethylamine | 1-Benzoyl-1H-benzotriazole | N,N-Diethylbenzamide | 89 | acs.org |

| Cephalexin | N-Nicotinylbenzotriazole | N-Nicotinylcephalexin | 92 | nih.gov |

O-Acylation Reactions

N-acylbenzotriazoles also serve as effective reagents for the O-acylation of alcohols and phenols. researchgate.netresearchgate.net These reactions provide a convenient method for the synthesis of esters. For example, the reaction of 1-acetyl-1H-benzotriazole with an alcohol can lead to the corresponding acetate (B1210297) ester. jcchems.com While the direct O-acylation of simple alcohols with N-acylbenzotriazoles can sometimes be sluggish, the process can be facilitated under appropriate conditions. acs.org It has been noted that in some cases, the use of a solvent like ethanol (B145695) can lead to the formation of an ester byproduct. acs.org

A notable application of O-acylation with N-acylbenzotriazoles is in the synthesis of O-acyl cyanohydrin derivatives. researchgate.netresearchgate.net This transformation is achieved by reacting a ketone with potassium cyanide and an N-acylbenzotriazole in an aqueous medium, providing the desired products in good yields. researchgate.netresearchgate.net

S-Acylation Reactions

The synthesis of thiol esters can be efficiently achieved through the S-acylation of thiols using N-acylbenzotriazoles. researchgate.net This method is particularly valuable when the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.net Reactions of various thiols, such as thiophenol and benzyl (B1604629) mercaptan, with N-acylbenzotriazoles proceed under mild conditions to afford the corresponding thiol esters in good to excellent yields. researchgate.net

Furthermore, the selectivity of the acylation can be controlled by the reaction conditions. For instance, the reaction of N-(acyl)-1H-benzotriazoles with L-cysteine can be directed to yield either N-acyl-L-cysteines or S-acyl-L-cysteines by adjusting the presence or absence of a base. researchgate.net In the absence of a base, S-acylation is the exclusive pathway. researchgate.net

C-Acylation: Alkylation and Acylation of Carbon Nucleophiles

N-acylbenzotriazoles are also valuable reagents for the formation of carbon-carbon bonds through C-acylation reactions. researchgate.net This includes the acylation of various carbon nucleophiles, such as those derived from heterocycles, ketones, and other activated methylene (B1212753) compounds. researchgate.net

The acylation of heterocycles is a significant transformation in organic synthesis, and N-acylbenzotriazoles provide a useful tool for this purpose. researchgate.netchemistryviews.org For instance, α,β-unsaturated N-acylbenzotriazoles can participate in Friedel-Crafts type reactions with electron-rich heterocycles like indoles. researchgate.net Interestingly, under certain conditions, these reactions can lead to alkylation rather than acylation, providing 3-substituted indole (B1671886) derivatives. researchgate.net The benzotriazolyl group can also mediate 1,2-shifts of electron-rich heterocyclic groups. nih.gov

A significant application of C-acylation using N-acylbenzotriazoles is in the synthesis of β-keto esters and β-diketones. researchgate.netamazonaws.com These structural motifs are important building blocks in organic synthesis. The acylation of ketone enolates with N-acylbenzotriazoles is a key step in the formation of β-diketones. amazonaws.com For example, γ,δ-unsaturated β-diketones can be prepared by the acylation of ketones with unsaturated N-acylbenzotriazoles. amazonaws.com

The synthesis of β-keto esters can be achieved through various methods, including the acylation of ester enolates. nih.govnih.gov While traditional methods often involve the use of strong bases and can have limitations, the use of acylating agents derived from benzotriazole (B28993) can offer a milder alternative. nih.gov The formation of β-keto esters from carboxylic acids can be achieved through their activation with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and subsequent reaction with Meldrum's acid, followed by alcoholysis. nih.gov

Enolate Acylation Strategies

N-Acylbenzotriazoles, including this compound, are effective C-acylating agents for ketone, ester, and amide enolates. researchgate.net The use of N-acyl azoles, such as N-acylbenzotriazoles, is recognized as advantageous for the regioselectivity of enolate C-acylation, minimizing the competing O-acylation that can occur with other acylating agents. acs.org Polymer-supported benzotriazole resins have been developed to further enhance the efficiency of C-acylation of ketones. acs.org Research has shown that a C-C bond-linked benzotriazole resin demonstrates superior loading and efficiency in the C-acylation of ketones compared to previously reported ether-linked benzotriazole resins. acs.org A zinc-mediated enolate C-acylation provides a direct method for introducing a propenyl side chain without the need for additional redox steps. researchgate.net

Benzotriazole as a Leaving Group in Synthetic Transformations

The benzotriazole moiety is a versatile synthetic auxiliary due in part to its ability to function as an effective leaving group. indexcopernicus.comlupinepublishers.com This characteristic is exploited in a variety of synthetic transformations. indexcopernicus.comorganic-chemistry.orgnih.govfigshare.com The benzotriazolyl group's utility as a leaving group has been demonstrated in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. nih.gov

The stability of N-acylbenzotriazoles, coupled with the good leaving group ability of the benzotriazole anion, makes them valuable reagents in organic synthesis. lupinepublishers.comorganic-chemistry.org They are considered effective acylating agents and are often used as alternatives to acyl chlorides. lupinepublishers.com

Nucleophilic Substitution Reactions Involving the Benzotriazolyl Moiety

The benzotriazolyl group in compounds like this compound is an excellent leaving group in nucleophilic acyl substitution reactions. masterorganicchemistry.com This reactivity allows for the efficient synthesis of amides, esters, and other carbonyl derivatives. N-acylbenzotriazoles react readily with various nucleophiles, including ammonia, primary amines, and secondary amines, to produce the corresponding amides in high yields. organic-chemistry.orgacs.org This method is advantageous due to its neutral reaction conditions and the stability of the N-acylbenzotriazole starting materials. organic-chemistry.org

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process that proceeds through a tetrahedral intermediate. masterorganicchemistry.com The benzotriazolide anion is a good leaving group, facilitating the collapse of this intermediate to form the final product. The versatility of this reaction is demonstrated by its application in the synthesis of a diverse range of amides, including those with sensitive functional groups. organic-chemistry.org

Curtius Rearrangement Applications for Urea (B33335) Derivatives

The good leaving group ability of the benzotriazole moiety is central to its use in the synthesis of urea derivatives via the Curtius rearrangement. organic-chemistry.orgthieme-connect.com In this process, N-acylbenzotriazoles react with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃) or diphenylphosphoryl azide (DPPA), to form an acyl azide intermediate through nucleophilic substitution. thieme-connect.comthieme-connect.com

This acyl azide then undergoes a thermal or photochemically induced Curtius rearrangement, losing molecular nitrogen to form an isocyanate intermediate. thieme-connect.comthieme.de This highly reactive isocyanate is subsequently trapped by various nucleophiles. For instance, reaction with amines leads to the formation of symmetric, unsymmetric, and cyclic ureas. organic-chemistry.orgthieme-connect.comthieme-connect.com This method is characterized by its mild, metal-free conditions and generally high yields. organic-chemistry.orgthieme-connect.com The process is often a one-pot reaction, which adds to its synthetic utility. thieme-connect.comthieme.de

A plausible mechanism involves the initial displacement of the benzotriazole group by the azide ion to form the acyl azide. thieme.de This intermediate then rearranges to the isocyanate, which is captured by an amine to yield the final urea product. thieme.de

| Reactants | Reagents | Product | Yield Range | Ref |

| N-acylbenzotriazoles, Various amines | TMSN₃, Et₃N | Symmetric, unsymmetric, N-acyl, and cyclic ureas | 47% to 99% | organic-chemistry.org |

| N-acylbenzotriazoles, Various amines | DPPA, Et₃N | Symmetric and asymmetric ureas | Moderate to good | thieme-connect.com |

Formation of Guanidines and Related Motifs

N-Acylbenzotriazoles serve as precursors for the synthesis of guanidine (B92328) derivatives. A synthetic protocol has been developed for the preparation of 1H-benzotriazole-1-carboximidamides starting from aryl amines and N-acylbenzotriazoles. researchgate.net These carboximidamides are versatile guanylating agents that can be used to synthesize a variety of guanidines. researchgate.net The methodology allows for diverse substitutions on the final guanidine structure. researchgate.net

Benzotriazole Ring Cleavage (BtRC) Methodologies

Benzotriazole Ring Cleavage (BtRC) represents a significant strategy in synthetic chemistry, allowing for the formation of a wide array of benzoheterocycles from N-acylbenzotriazoles. nih.gov This methodology can proceed through several pathways, including Dimroth rearrangement, reagent-supported ring opening, free-radical paths, photolysis, or thermolysis. nih.gov

One notable application of BtRC is the Lewis-acid-mediated synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles. nih.govacs.orgnih.govacs.org In this reaction, an N-acylbenzotriazole is treated with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), at elevated temperatures. nih.govacs.org This induces ring cleavage and subsequent cyclization to afford the corresponding benzoxazole (B165842) derivative in good to excellent yields. nih.govacs.org The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring of the acyl group. nih.govacs.org However, with benzylic N-acylbenzotriazoles, the reaction may follow a traditional Friedel-Crafts pathway to yield ketones. nih.govacs.org

The proposed mechanism for the Lewis-acid-mediated formation of benzoxazoles is believed to be ionic in nature. nih.govacs.org

| N-Acylbenzotriazole Reactant | Product | Yield | Ref |

| 2-(3-Methoxyphenyl)-N-acylbenzotriazole | 2-(3-Methoxyphenyl)benzo[d]oxazole | 57% | nih.govacs.org |

| 2-(3-Phenoxyphenyl)-N-acylbenzotriazole | 2-(3-Phenoxyphenyl)benzo[d]oxazole | 43% | nih.gov |

| 2-(3-(Trifluoromethyl)phenyl)-N-acylbenzotriazole | 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazole | 67% | nih.gov |

| 2-(2-Hydroxyphenyl)-N-acylbenzotriazole | 2-(Benzo[d]oxazol-2-yl)phenol | 73% | acs.org |

| 2-(2-Chlorophenyl)-N-acylbenzotriazole | 2-(2-Chlorophenyl)benzo[d]oxazole | 77% | acs.org |

| 2-(2,3-Dichlorophenyl)-N-acylbenzotriazole | 2-(2,3-Dichlorophenyl)benzo[d]oxazole | 45% | acs.org |

Radical and Photoredox Transformations Involving N-Acylbenzotriazoles

While specific radical and photoredox transformations involving this compound are not extensively detailed in the provided context, the broader class of N-acylbenzotriazoles is known to participate in such reactions. The benzotriazole moiety can act as a precursor for radicals. nih.gov For instance, the reductive cleavage of the acyl-N bond can be achieved under certain conditions. rsc.org

Photoredox catalysis offers a powerful tool for the reductive cleavage of C-X and N-S bonds, and similar principles could be applied to N-acylbenzotriazoles. organic-chemistry.org For example, using a strong organic photoreductant under visible light irradiation, aryl radicals can be generated from aryl halides and subsequently trapped. organic-chemistry.org A similar approach could potentially be adapted for the cleavage of the N-acyl bond in this compound, generating an acyl radical that could participate in various downstream transformations.

Utility in Complex Molecule Synthesis

This compound serves as a valuable reagent in the construction of complex organic molecules, demonstrating notable utility in peptide chemistry and the formation of various heterocyclic scaffolds. Its reactivity is centered around the activated acyl group, which readily participates in nucleophilic substitution reactions, and the benzotriazole moiety, which can act as a leaving group or participate in further transformations.

Peptide Synthesis and Conjugation

The benzotriazole unit is a well-established component of coupling reagents used to facilitate the formation of amide bonds, the fundamental linkage in peptides. While this compound itself is an N-acylbenzotriazole, the broader class of benzotriazole-based reagents is pivotal in both solid-phase and solution-phase peptide synthesis. ijariie.com Reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and (1H-Benzo[d] nih.govbeilstein-journals.orgnih.govtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are employed to activate carboxylic acids, including amino acids, for efficient coupling. nih.govbeilstein-journals.org This activation often involves the in-situ formation of an N-acylbenzotriazole intermediate.

The 1,2,3-triazole ring, of which benzotriazole is a fused derivative, can also act as a stable mimic of the peptide bond. semanticscholar.orgnih.gov Replacing an amide bond with a 1,2,3-triazole moiety can enhance the metabolic stability of peptides and constrain their conformation, which can be advantageous for biological activity. semanticscholar.orgnih.gov The 1,4-disubstituted 1,2,3-triazole, in particular, has been shown to be a good bioisostere for the trans-amide bond. semanticscholar.orgnih.gov This strategy is employed in the synthesis of peptidomimetics with improved pharmacological properties. semanticscholar.orgnih.gov

The conjugation of peptides to other molecules, such as imaging agents or therapeutic payloads, is another area where benzotriazole chemistry is relevant. The same coupling reactions used for peptide bond formation can be adapted to link peptides to other functionalized molecules.

Preparation of Other Valuable Intermediates and Scaffolds

The reactivity of this compound and related N-acylbenzotriazoles extends beyond peptide chemistry, enabling the synthesis of a variety of other important chemical structures.

N-acyl-1H-1,2,3-benzotriazoles can be prepared from the reaction of 1H-benzotriazole with acid chlorides, acid anhydrides, or carboxylic acids under various conditions. ijariie.comorganic-chemistry.orgnih.gov For instance, the reaction of 1H-benzotriazole with olefinic fatty acids in the presence of thionyl chloride yields the corresponding N-acylbenzotriazoles. nih.gov

These N-acylbenzotriazoles are versatile intermediates. The benzotriazole group can function as an excellent leaving group in reactions with nucleophiles. For example, reaction of N-nitro-benzotriazole with various carbon nucleophiles leads to the formation of o-nitramidophenylazo-compounds and o-nitramidophenyl hydrazones. researchgate.net

Furthermore, the benzotriazole ring itself can undergo cleavage and rearrangement, providing pathways to other heterocyclic systems. tsijournals.com This reactivity has been exploited in the synthesis of benzothiazoles and phenanthridines. researchgate.net The synthesis of various benzotriazole derivatives is often a key step in the preparation of pharmacologically important heterocyclic skeletons. tsijournals.com For example, 1-aryl-1,2,3-benzotriazoles can be synthesized via the cyclocondensation of 2-(arylamino)aryliminophosphoranes under mild conditions. organic-chemistry.org

The development of synthetic methods for benzotriazole derivatives is an active area of research, with techniques like copper-promoted Sandmeyer-type reactions and palladium-catalyzed C-H activation and intramolecular amination being employed to create substituted benzotriazoles. organic-chemistry.org These substituted benzotriazoles can then serve as precursors for a wide range of complex molecules.

Mechanistic Investigations of 1 2 Butenoyl 1h Benzotriazole Reactivity

Elucidation of Reaction Pathways for N-Acylbenzotriazole Transformations

N-acylbenzotriazoles, including 1-(2-Butenoyl)-1H-benzotriazole, are stable, crystalline solids that serve as neutral acylating reagents. Their primary reaction pathway involves the transfer of the acyl group to a nucleophile, with the benzotriazole (B28993) anion acting as an effective leaving group. This reactivity is central to their application in the synthesis of a wide array of organic compounds.

The general transformation can be represented as follows:

Amide Formation: N-acylbenzotriazoles react readily with primary and secondary amines to form amides. This method is particularly advantageous due to its mild, neutral reaction conditions, which tolerate a variety of functional groups. The reaction proceeds efficiently, often in common organic solvents at room temperature, to yield the desired amide and benzotriazole as a byproduct, which can be easily removed by an aqueous wash.

Ester Formation: While less common than amide formation, N-acylbenzotriazoles can also react with alcohols, particularly in the presence of a suitable catalyst or under more forcing conditions, to produce esters.

Carbon-Carbon Bond Formation: In certain contexts, N-acylbenzotriazoles can participate in carbon-carbon bond-forming reactions. For instance, they can acylate organometallic reagents or enolates, leading to the formation of ketones.

The versatility of these reaction pathways has established N-acylbenzotriazoles as valuable intermediates in multi-step organic syntheses, including the preparation of complex molecules and peptidomimetics. ethernet.edu.et

Role of the Benzotriazole Moiety in Reaction Mechanisms

The benzotriazole group is not merely a passive carrier of the acyl group; it plays a crucial and active role in the reaction mechanisms of N-acylbenzotriazoles.

Excellent Leaving Group: The primary role of the benzotriazole moiety is to function as an excellent leaving group. Upon nucleophilic attack at the carbonyl carbon of the acyl group, the nitrogen-acyl bond cleaves, and the resulting benzotriazole anion is stabilized by resonance. The aromaticity of the benzene (B151609) ring and the presence of the three nitrogen atoms in the triazole ring contribute to the delocalization of the negative charge, making the anion a stable entity and thus a good leaving group.

Activation of the Acyl Group: The benzotriazole moiety activates the attached acyl group towards nucleophilic attack. The electron-withdrawing nature of the triazole ring system increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to, for example, the corresponding carboxylic acid or ester.

Influence on Stereochemistry and Regioselectivity: In reactions involving chiral substrates or those with multiple reactive sites, the bulky and structurally defined benzotriazole group can influence the stereochemical outcome or the regioselectivity of the acylation reaction. However, specific studies on this compound in this context are not readily available.

The stability and reactivity of the benzotriazole leaving group are key to the widespread utility of N-acylbenzotriazoles in organic synthesis.

Kinetic and Thermodynamic Considerations in N-Acylbenzotriazole Reactions

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, general principles can be applied from studies of related systems. The NIST WebBook provides thermodynamic data for the parent compound, 1H-benzotriazole, which can serve as a foundational reference. nist.govnist.govnist.gov

| Property | Value (for 1H-Benzotriazole) | Units | Reference |

| Enthalpy of formation at standard conditions (gas) | 335.5 ± 1.3 | kJ/mol | nist.gov |

| Enthalpy of combustion at standard conditions (solid) | -3445.5 ± 1.0 | kJ/mol | nist.gov |

| Enthalpy of fusion | 21.3 ± 0.4 | kJ/mol | nist.gov |

Table 1: Selected Thermodynamic Data for 1H-Benzotriazole

The kinetics of N-acylbenzotriazole reactions are influenced by several factors:

Nucleophilicity of the Substrate: Stronger nucleophiles will generally react faster with the N-acylbenzotriazole. For example, amines react more readily than alcohols.

Steric Hindrance: Increased steric bulk on either the nucleophile or the acyl group can slow down the reaction rate.

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of the reactants and stabilizing the transition state.

Temperature: As with most chemical reactions, increasing the temperature generally leads to an increase in the reaction rate.

Thermodynamically, the reactions of N-acylbenzotriazoles are typically favorable, driven by the formation of a stable amide or ester bond and the stable benzotriazole anion. The precise energy changes will, of course, depend on the specific reactants involved.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at a molecular level. While specific computational studies on this exact compound are scarce, the methodologies are well-established for related systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-acylbenzotriazoles, DFT calculations can be employed to:

Model Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Energies: Determine the relative energies of these species to understand the thermodynamics of the reaction.

Characterize Transition States: Identify the transition state structure connecting reactants and products and calculate the activation energy, which provides insight into the reaction kinetics.

For the reaction of this compound with a nucleophile, DFT could be used to model the tetrahedral intermediate formed upon nucleophilic attack and the subsequent transition state for the departure of the benzotriazole leaving group.

By calculating the energies of the stationary points along a reaction coordinate (reactants, intermediates, transition states, and products), an energy profile diagram can be constructed. This diagram provides a visual representation of the energy changes that occur during the reaction.

Key features of an energy profile for an N-acylbenzotriazole reaction would include:

The relative energy of the reactants (e.g., this compound and an amine).

The activation energy for the formation of the tetrahedral intermediate.

The energy of the tetrahedral intermediate.

The activation energy for the breakdown of the intermediate to form the products.

The relative energy of the products (e.g., the corresponding amide and benzotriazole).

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of this compound reacting with a nucleophile:

LUMO of this compound: The LUMO is expected to be localized primarily on the carbonyl carbon of the butenoyl group. This indicates that this is the most electrophilic site and the primary target for nucleophilic attack.

HOMO of the Nucleophile: The HOMO of the nucleophile (e.g., the lone pair on the nitrogen of an amine) will interact with the LUMO of the N-acylbenzotriazole.

The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a key factor in determining the reactivity. A smaller HOMO-LUMO gap generally corresponds to a more facile reaction. FMO analysis can thus be used to rationalize the observed reactivity patterns and to predict how changes in the structure of either reactant will affect the reaction rate.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding a molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its reactivity. Typically, red-colored regions indicate a negative electrostatic potential, signifying an abundance of electrons and a propensity for electrophilic attack. Conversely, blue-colored areas represent a positive electrostatic potential, indicating electron deficiency and a susceptibility to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.

For this compound, a detailed MEP analysis would highlight specific reactive sites. The electron density is expected to be highest around the oxygen atom of the carbonyl group in the butenoyl moiety, making it a primary site for electrophilic interactions. The nitrogen atoms of the benzotriazole ring also possess lone pairs of electrons, contributing to regions of negative potential and acting as potential sites for electrophilic attack.

Conversely, the hydrogen atoms of the benzene ring and the butenoyl chain would exhibit positive electrostatic potential, rendering them susceptible to nucleophilic attack. The carbon atom of the carbonyl group, being bonded to a highly electronegative oxygen atom, will have a significant positive character, making it a prime target for nucleophiles.

A theoretical MEP analysis of this compound would likely reveal the following distribution of electrostatic potential, which dictates its chemical reactivity.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Distribution for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Carbonyl Oxygen | Strong Negative (Red) | Site for electrophilic attack, hydrogen bonding |

| Triazole Nitrogen Atoms | Moderate Negative (Yellow/Orange) | Sites for electrophilic attack and coordination |

| Benzene Ring | Near Neutral (Green) with some positive character | Generally less reactive, potential for π-π stacking |

| Carbonyl Carbon | Strong Positive (Blue) | Site for nucleophilic attack |

| Butenoyl C=C bond | Negative (electron-rich) | Site for electrophilic addition |

| Hydrogen Atoms | Positive (Blue/Light Blue) | Susceptible to nucleophilic interaction |

This predicted distribution of charge is crucial for understanding the molecule's interaction with other reagents and its role in chemical reactions. For instance, the strong negative potential on the carbonyl oxygen and the strong positive potential on the carbonyl carbon are indicative of the typical reactivity of an amide-like functional group.

Investigation of Tautomeric Equilibria in Benzotriazole Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. nih.gov The parent compound, benzotriazole, exhibits annular tautomerism, existing in equilibrium between two primary forms: 1H-benzotriazole and 2H-benzotriazole. chemicalbook.com The 1H-tautomer has the proton attached to one of the nitrogen atoms adjacent to the fused benzene ring, while in the 2H-tautomer, the proton is on the central nitrogen atom of the triazole ring. researchgate.net

Computational and experimental studies have shown that for the unsubstituted benzotriazole, the 1H-tautomer is generally the more stable and predominant form in both the gas phase and in solution at room temperature. chemicalbook.comresearchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents. researchgate.net

In the case of this compound, the substitution of the butenoyl group at the N1 position effectively "locks" the molecule into the 1H tautomeric form. The presence of the acyl group on one of the nitrogen atoms significantly alters the electronic landscape compared to the unsubstituted parent molecule. Theoretical calculations on N-substituted benzotriazoles have been a subject of interest to understand their stability and electronic structure. acs.orgnih.gov

While the primary tautomeric equilibrium of the benzotriazole ring is arrested by N-acylation, the butenoyl group itself could theoretically exhibit keto-enol tautomerism. However, for a simple α,β-unsaturated carbonyl compound like this, the keto form is overwhelmingly more stable, and the contribution from the enol tautomer is generally negligible under standard conditions.

The relative energies of the parent benzotriazole tautomers provide a baseline for understanding the energetic landscape of its derivatives.

Table 2: Relative Stability of Benzotriazole Tautomers (General System)

| Tautomer | Position of Hydrogen | Relative Stability |

| 1H-Benzotriazole | N1 or N3 | More Stable (Predominant) researchgate.net |

| 2H-Benzotriazole | N2 | Less Stable researchgate.net |

The preference for the 1H-tautomer in the parent system provides a thermodynamic basis for the prevalence of 1-substituted benzotriazole derivatives in many synthetic procedures. chemicalbook.com Therefore, this compound is expected to be the significantly more stable isomer compared to the hypothetical 2-(2-Butenoyl)-2H-benzotriazole.

Structural Influence on Reactivity and Selectivity in N Acylbenzotriazoles

Impact of Acyl Moiety Structure on Reactivity (Specific to 2-Butenoyl Group)

The 2-butenoyl group, an α,β-unsaturated acyl moiety, introduces a dual reactivity profile to the 1-(2-butenoyl)-1H-benzotriazole molecule. Beyond its function as an acylating agent, analogous to other N-acylbenzotriazoles, the conjugated double bond serves as an electrophilic site for nucleophilic attack. x-mol.com This creates a competitive scenario between two primary reaction pathways: 1,2-addition at the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-carbon of the butenoyl group. gsconlinepress.commlcpharmacy.edu.in

The reactivity of this system is dictated by the electronic communication between the carbonyl group and the C=C double bond. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles. gsconlinepress.com Concurrently, the benzotriazole (B28993) moiety acts as an excellent leaving group, facilitating nucleophilic acyl substitution. thieme-connect.com

The outcome of a reaction with a given nucleophile is therefore dependent on a delicate balance of factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions, and the inherent electronic properties of the this compound system. For instance, hard nucleophiles like organolithium reagents tend to favor 1,2-addition at the carbonyl, while softer nucleophiles such as organocuprates, amines, and thiols typically favor 1,4-conjugate addition. gsconlinepress.commlcpharmacy.edu.in

Stereochemical Considerations in this compound Reactions

Reactions involving the 2-butenoyl group of this compound can lead to the formation of new stereocenters, making stereochemical control a critical aspect of its synthetic utility. In particular, conjugate addition reactions to the α,β-unsaturated system can generate one or two new stereocenters, depending on the nucleophile and subsequent transformations.

The diastereoselectivity of these additions is often influenced by the conformation of the N-enoyl system. For related chiral N-enoyl derivatives, such as those of oxazolidinones, the stereochemical outcome is dictated by the preferred conformation (syn-s-cis or anti-s-trans) of the enoyl moiety, which can be controlled by the choice of reagents and reaction conditions. For example, the addition of organocuprates to chiral N-enoyl oxazolidinethiones has been shown to proceed with high diastereoselectivity, favoring the formation of the anti diastereomer. This selectivity is attributed to the nucleophilic attack occurring on a specific conformation of the substrate.

While specific studies on the diastereoselective reactions of this compound are not extensively documented, the principles observed in analogous systems suggest that the stereochemical outcome of its reactions can be influenced by several factors:

Chiral Auxiliaries: The use of a chiral benzotriazole derivative could impart facial selectivity to the approaching nucleophile.

Catalyst Control: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule.

Substrate Control: The inherent stereochemistry of a substituted butenoyl group could direct the formation of a specific diastereomer.

Role of Benzotriazole Substitution Patterns on Synthetic Outcomes

Substituents on the benzene (B151609) ring of the benzotriazole moiety can significantly modulate the reactivity of the N-acylbenzotriazole. These substituents exert their influence through inductive and resonance effects, altering the electron density of the triazole ring and, consequently, the leaving group ability of the benzotriazolide anion.

Electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, on the benzotriazole ring increase the acidity of the N-H proton of the parent benzotriazole and enhance the stability of the resulting benzotriazolide anion. gsconlinepress.com This enhanced stability makes the benzotriazolide a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic acyl substitution. For instance, nitration of 1H-benzotriazole with a mixture of nitric and sulfuric acid yields 4-nitro-1H-benzotriazole. acs.org The resulting N-acyl-4-nitrobenzotriazoles are expected to be more potent acylating agents than their unsubstituted counterparts.

Conversely, electron-donating groups, such as alkyl or alkoxy groups, decrease the leaving group ability of the benzotriazolide anion, making the corresponding N-acylbenzotriazole less reactive towards nucleophilic acyl substitution. The synthesis of substituted benzotriazoles, such as 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole, has been reported, and these could be used to prepare N-acyl derivatives with tuned reactivity. nih.gov

Electronic and Steric Effects on Reaction Efficiency and Regioselectivity

The efficiency and regioselectivity of reactions involving this compound are a direct consequence of the interplay between electronic and steric effects.

Electronic Effects:

Regioselectivity (1,2- vs. 1,4-addition): The inherent polarity of the α,β-unsaturated carbonyl system, with electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3), is the primary determinant of regioselectivity. As previously mentioned, hard nucleophiles are electronically driven to attack the harder electrophilic center (the carbonyl carbon), leading to 1,2-addition. Soft nucleophiles prefer to attack the softer electrophilic center (the β-carbon), resulting in 1,4-conjugate addition. gsconlinepress.com

Reaction Efficiency: The electron-withdrawing nature of the benzotriazole ring enhances the electrophilicity of the entire butenoyl system, making it more susceptible to nucleophilic attack and thus increasing reaction efficiency. The presence of additional electron-withdrawing substituents on the benzotriazole ring would further amplify this effect. gsconlinepress.com

Steric Effects:

Regioselectivity: Steric hindrance around the carbonyl carbon can disfavor 1,2-addition, thereby promoting 1,4-addition. Bulky nucleophiles may find it sterically more accessible to attack the less hindered β-carbon.

The following table summarizes the expected influence of nucleophile type on the regioselectivity of addition to this compound, based on general principles of hard and soft acid-base (HSAB) theory.

| Nucleophile Type | Predominant Reaction Pathway | Product Type |

| Hard (e.g., R-Li) | 1,2-Addition | Acyl substitution product |

| Soft (e.g., R₂CuLi, RSH, R₂NH) | 1,4-Conjugate Addition (Michael Addition) | β-Substituted carbonyl compound |

| Borderline (e.g., Grignard Reagents) | Mixture of 1,2- and 1,4-addition | Mixture of products |

It is important to note that while these are general trends, the actual outcome can be influenced by other factors such as the solvent, temperature, and the presence of additives.

Future Directions and Emerging Applications of N Acylbenzotriazole Chemistry

Development of Novel Synthetic Routes for 1-(2-Butenoyl)-1H-benzotriazole

While established methods for the synthesis of N-acylbenzotriazoles are available, future research will likely focus on developing more efficient, sustainable, and atom-economical routes to this compound. Current methods generally involve the reaction of a carboxylic acid with benzotriazole (B28993), often requiring an activating agent. organic-chemistry.orgresearchgate.net One-pot procedures starting from the corresponding carboxylic acid or aldehyde represent an improvement in efficiency. organic-chemistry.orgresearchgate.net

Future synthetic strategies could explore direct C-H activation of precursors, enzymatic catalysis, or flow chemistry approaches to enhance yield, purity, and safety. The development of catalytic methods that avoid stoichiometric activating agents would be a significant advancement.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Approach | Precursor(s) | Potential Advantages |

| Direct C-H Activation | Crotonaldehyde and Benzotriazole | High atom economy, reduced waste |

| Enzymatic Synthesis | Crotonic acid and Benzotriazole | High selectivity, mild reaction conditions |

| Flow Chemistry | Crotonoyl chloride and Benzotriazole | Improved safety and scalability |

| Mechanochemistry | Crotonic acid and Benzotriazole | Solvent-free, potentially faster reaction times |

Exploration of New Acylation and Derivatization Strategies

The primary utility of N-acylbenzotriazoles lies in their ability to act as acylating agents for a wide range of nucleophiles. researchgate.net For this compound, its α,β-unsaturated nature presents opportunities for both 1,2-addition (acylation) and 1,4-conjugate addition. Future research should focus on leveraging this dual reactivity to develop novel derivatization strategies.

The exploration of reactions with a broader scope of nucleophiles, including less reactive ones, will be a key area of investigation. Furthermore, the development of stereoselective reactions, particularly in the context of conjugate additions, would significantly enhance the synthetic utility of this reagent.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Nucleophile/Reagent | Potential Product Class |

| N-Acylation | Chiral amines, amino acid esters | Chiral amides, peptides |

| O-Acylation | Sterically hindered alcohols | Bulky esters |

| C-Acylation | Enolates, organometallic reagents | β-Diketones, functionalized ketones |

| S-Acylation | Thiols, thiophenols | Thioesters |

| Conjugate Addition | Grignard reagents, organocuprates | β-Substituted carbonyl compounds |

| Cycloaddition | Dienes, azides, nitrones | Heterocyclic compounds |

Advanced Mechanistic Characterization Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new ones. While the general mechanism of acylation by N-acylbenzotriazoles is understood to proceed through a nucleophilic attack at the carbonyl carbon, the specific nuances for an α,β-unsaturated system warrant detailed investigation.

Future studies should employ a combination of advanced spectroscopic and computational techniques to elucidate the intricacies of its reactivity. The conformation of the α,β-unsaturated system (s-cis vs. s-trans) can significantly influence its reactivity, and this aspect requires thorough investigation. nih.gov

Key areas for mechanistic investigation include:

Kinetic Studies: To determine the rate-limiting steps and the influence of substituents on reaction rates.

In-situ Spectroscopic Monitoring (NMR, IR): To identify and characterize transient intermediates, such as the tetrahedral intermediate in acylation reactions or intermediates in conjugate addition pathways.

Computational Modeling (DFT): To map out reaction energy profiles, predict transition state geometries, and understand the factors controlling regioselectivity (1,2- vs. 1,4-addition). nih.gov

Isotopic Labeling Studies: To trace the fate of atoms throughout the reaction and confirm proposed mechanistic pathways.

Understanding the factors that govern the chemoselectivity between acylation and conjugate addition will be a primary goal of these mechanistic studies.

Integration of this compound in Cascade Reactions and Complex Total Syntheses

The true potential of a synthetic reagent is often realized in its application in complex synthetic sequences. A significant future direction for the chemistry of this compound lies in its integration into cascade reactions and the total synthesis of natural products and other complex molecules.

The dual functionality of this compound (an acylating agent and a Michael acceptor) makes it an ideal candidate for designing cascade reactions. For instance, a conjugate addition could be followed by an intramolecular acylation to rapidly construct complex heterocyclic scaffolds.

While there are currently no prominent examples in the literature of this compound being used in total synthesis, its potential is evident. The butenoyl moiety is a common structural motif in natural products, and the ability to introduce it under mild conditions using a stable reagent would be highly valuable. Future work should aim to demonstrate the utility of this reagent in the synthesis of biologically active molecules.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Butenoyl)-1H-benzotriazole derivatives?

The synthesis typically involves nucleophilic substitution or reduction of nitroaryl precursors. For example, 1-(2-nitroaryl)-1H-benzotriazoles are synthesized by reacting 1H-benzotriazole with 1-chloro-2-nitroarenes in dimethylformamide (DMFA) with K₂CO₃ at elevated temperatures (110°C), yielding nitro-substituted intermediates in 89–94% yield after recrystallization . Reduction of these nitro compounds using tin(II) chloride (SnCl₂) in acidic aqueous-alcoholic media (e.g., HCl/ethanol) produces amino derivatives, with yields up to 98% . Critical parameters include HCl concentration (18–36%) and reaction time, which influence product purity and by-process mitigation .

Basic: How can NMR spectroscopy validate the structural integrity of this compound derivatives?

1H and 13C NMR are pivotal for confirming regiochemistry and substituent environments. For instance:

- Aromatic protons in the benzotriazole ring exhibit deshielding near δ 8.18 ppm (H4) due to proximity to the triazole nitrogen .

- Amino groups in N-(2-aminoaryl) derivatives appear as broad singlets (δ ~5.5–5.75 ppm) .

- Alkylation by-products (e.g., isopropyl groups) show septet splitting (δ 3.76 ppm) and CH₃ signals (δ 1.06 ppm) .

Coupling constants (e.g., J = 8.2–9.4 Hz for vicinal aromatic protons) further confirm substitution patterns .

Advanced: What experimental conditions minimize by-product formation during nitro-to-amine reduction in 1H-benzotriazole derivatives?

By-products like azoxy compounds or alkylated amines arise under suboptimal conditions:

- Low HCl concentration (<18%) promotes incomplete nitro reduction, forming azoxy derivatives via condensation .

- High HCl (36%) and prolonged reaction times (>6 hr) at elevated temperatures (80°C) favor nucleophilic alkylation of amino groups by alcohol solvents (e.g., ethanol) .

Optimized protocol : Use 18% HCl with SnCl₂ at 60–70°C for 4–6 hr, achieving >94% yield of amino derivatives while suppressing by-processes .

Advanced: How does high-resolution mass spectrometry (HRMS) enhance characterization of 1H-benzotriazole derivatives?

HRMS provides exact mass measurements to confirm empirical formulas and detect isotopic patterns. For example:

- A target compound with [M+H]+ calculated at m/z 279.2400 was confirmed at m/z 279.2398 (Δ = 0.0002), validating C₁₃H₁₀F₃N₄ .

- By-products like alkylated amines (e.g., m/z 569.4401 [M+H]+) are identified even at low abundance (<5%) .

HRMS coupled with fragmentation patterns distinguishes structural isomers, critical for purity assessment in drug development pipelines .

Advanced: What mechanistic insights explain the oxidative degradation of 1H-benzotriazole derivatives under ozonolysis?

Ozone reacts with 1H-benzotriazole via direct electrophilic attack on the triazole ring, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) as a stable product. Key steps include:

- Real-time Q-TOF MS to track transient intermediates (e.g., hydroxyl radicals via •OH scavenging with tert-butanol) .

- Isotope labeling (e.g., ¹⁵N-benzotriazole) confirms reaction pathways by mass shifts in product ion spectra .

- Environmental matrices (e.g., wastewater) require higher ozone doses due to competing radical scavengers .

Advanced: How does HCl concentration influence regioselectivity in amino-substituted 1H-benzotriazole synthesis?

Regioselectivity is governed by acid strength:

- 18% HCl stabilizes the amino intermediate, preventing alkylation and favoring SNAr mechanisms for direct substitution .

- 36% HCl protonates the amino group, enabling nucleophilic attack by alcohol solvents (e.g., isopropanol) to form N-alkylated by-products (e.g., 1-{2-[(propan-2-yl)amino]phenyl} derivatives) .

Kinetic control via shorter reaction times (2–4 hr) at lower temperatures (50°C) suppresses alkylation, prioritizing amino derivative formation .

Advanced: What analytical strategies differentiate isomeric by-products in benzotriazole synthesis?

- 1H-1H COSY NMR resolves overlapping aromatic signals; e.g., H3′ (δ 7.32 ppm) and H5′ (δ 7.01 ppm) coupling confirms ortho-substitution .

- 13C NMR distinguishes trifluoromethyl (δ 124.7 ppm, q, J = 271 Hz) vs. chloro (δ 135.67 ppm) substituents via splitting patterns .

- HPLC-MS/MS with C18 columns separates isomers (e.g., 1- vs. 2-substituted benzotriazoles) using retention time and fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.